6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound contains a chromene structure, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring. It also contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom, and a sulfonyl group attached to the phenyl ring .
Molecular Structure Analysis
The compound’s structure includes a chromene ring, a phenyl ring, and a morpholine ring. The presence of these rings may influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the chromene ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, and the aromatic rings might contribute to its stability .Scientific Research Applications
Pharmacologically Active Decorated Six-Membered Diazines
Field
Pharmacology
Application
Diazine alkaloid scaffolds, which are two-nitrogen containing compounds, are used in a wide range of pharmacological applications. They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Method
The synthetic approaches applied in preparing pharmacologically active decorated diazines focus on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
Results
The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored .
Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
Field
Organic Chemistry
Application
The quinoline derivative, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, is synthesized for its potential therapeutic applications. Such derivatives are relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, and antiparasitic properties .
Method
The compound was synthesized in a conventional three-step procedure from 4,7-dichloroquinoline using a N-oxidation reaction/C2-amide formation reaction/C4 SNAr reaction sequence .
Results
The structure of the compound was fully characterized by FT-IR, 1H-, 13C-NMR, DEPT-135°, and ESI-MS techniques. Its physicochemical parameters (Lipinski’s descriptors) were also calculated using the online SwissADME database .
Future Directions
Further studies would be needed to fully understand the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to determine its activity, and computational studies to predict its behavior .
properties
IUPAC Name |
6-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S/c21-14-1-6-18-13(11-14)12-17(20(25)29-18)19(24)22-15-2-4-16(5-3-15)30(26,27)23-7-9-28-10-8-23/h1-6,11-12H,7-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRUXIGYVMEZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide |
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